4-Oxo-4-(pyrrolidin-1-yl)butanoic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-oxo-4-pyrrolidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7(3-4-8(11)12)9-5-1-2-6-9/h1-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSJBLXBDQWPHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357501 |

Source

|

| Record name | 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69338-35-8 |

Source

|

| Record name | 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69338-35-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Oxo-4-(pyrrolidin-1-yl)butanoic Acid Derivatives

This guide provides an in-depth exploration of the synthesis and characterization of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of this compound Scaffolds

The this compound core structure is a key building block in the synthesis of a variety of pharmacologically relevant compounds.[1][3] The pyrrolidine ring, a saturated five-membered heterocycle containing nitrogen, is a prevalent feature in numerous natural alkaloids and synthetic drugs.[2] The incorporation of a butanoic acid chain with a keto and an amide functional group provides multiple points for chemical modification, allowing for the generation of diverse molecular libraries for drug discovery programs.

Derivatives of this scaffold have been investigated for a range of biological activities, including but not limited to, their potential as enzyme inhibitors and modulators of various cellular pathways.[1][4] The inherent structural features—a carboxylic acid, an amide, and a ketone—offer opportunities for hydrogen bonding and other non-covalent interactions with biological targets, making them attractive candidates for rational drug design.

Synthesis of this compound: A Mechanistic Approach

The most common and straightforward synthesis of the parent compound, this compound, involves the reaction of succinic anhydride with pyrrolidine. This reaction is a classic example of nucleophilic acyl substitution at an anhydride.

Causality Behind Experimental Choices

-

Choice of Reactants: Succinic anhydride is an ideal starting material due to its cyclic nature, which imparts ring strain and thus enhances the reactivity of the carbonyl carbons towards nucleophilic attack. Pyrrolidine is a secondary amine and a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the anhydride.

-

Solvent Selection: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed. These solvents are effective at dissolving the reactants but do not participate in the reaction (e.g., through solvolysis). They also facilitate the reaction by stabilizing the charged intermediates formed during the reaction.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. This is a crucial control measure to manage the exothermic nature of the reaction and to minimize the formation of potential side products.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning that successful execution of each step ensures the integrity of the final product.

Materials:

-

Succinic anhydride

-

Pyrrolidine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride in anhydrous DCM.

-

Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of pyrrolidine in DCM to the cooled anhydride solution via a dropping funnel over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, wash the reaction mixture with 1M HCl to remove any unreacted pyrrolidine. Subsequently, wash with brine to remove any residual acid and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Comprehensive Characterization of the Synthesized Product

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups.

-

Carboxylic Acid O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]

-

Carboxylic Acid C=O Stretch: A strong, sharp peak should appear around 1760-1690 cm⁻¹.[5]

-

Amide C=O Stretch: Another strong absorption band for the amide carbonyl group is expected in the range of 1690-1630 cm⁻¹.[6] The conjugation effect in amides typically results in a lower absorption frequency for the carbonyl group.[7]

-

C-N Stretch: A stretching vibration for the C-N bond of the amide is also anticipated.

Table 1: Expected IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| Carboxylic Acid O-H | 3300-2500 (broad, strong) | Often overlaps with C-H stretches.[5] |

| C-H (aliphatic) | 2950-2850 (medium to strong) | Ubiquitous in organic molecules.[6] |

| Carboxylic Acid C=O | 1760-1690 (strong) | Position can be influenced by hydrogen bonding.[5] |

| Amide C=O | 1690-1630 (strong) | Lower frequency due to resonance.[7][8] |

| C-N Stretch | 1400-1000 | Can be complex and overlap with other signals. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

-

Carboxylic Acid Proton (O-H): A highly deshielded singlet is expected to appear far downfield, typically in the range of 10-12 ppm.[9]

-

Methylene Protons adjacent to Carbonyls (-CH₂-CO-): These protons will appear as triplets.

-

Methylene Protons of the Pyrrolidine Ring (-N-CH₂-): These protons will also likely appear as triplets.

-

Methylene Protons of the Pyrrolidine Ring (-CH₂-CH₂-N-): These protons will appear as a multiplet.

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

-

Carboxylic Acid Carbonyl Carbon: This carbon is highly deshielded and will appear in the range of 160-185 ppm.[8]

-

Amide Carbonyl Carbon: This carbon will also be in a similar downfield region, typically around 160-185 ppm.[8]

-

Aliphatic Carbons: The methylene carbons of the butanoic acid chain and the pyrrolidine ring will appear in the more upfield region of the spectrum.

Table 2: Expected NMR Chemical Shifts

| Proton/Carbon Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid O-H | 10.0 - 12.0 | - |

| Carboxylic Acid C=O | - | 170 - 185 |

| Amide C=O | - | 165 - 180 |

| -CH₂-COOH | ~2.5 (t) | ~30 - 40 |

| -CO-CH₂- | ~2.8 (t) | ~30 - 40 |

| -N-CH₂- (Pyrrolidine) | ~3.4 (t) | ~45 - 55 |

| -CH₂- (Pyrrolidine) | ~1.9 (m) | ~20 - 30 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. For this compound (C₈H₁₃NO₃), the expected molecular weight is approximately 171.19 g/mol . In mass spectrometry, the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at m/z 171 or 172, respectively.[10] Characteristic fragmentation patterns can also provide structural information.[11]

Interrelationship of Characterization Techniques

Caption: Relationship between analytical techniques and structural elucidation.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The methodologies described are robust and can be adapted for the synthesis of a wide array of derivatives. The detailed characterization protocols ensure the unambiguous identification and quality control of the synthesized compounds.

Future research in this area will likely focus on the development of novel derivatives with enhanced biological activities and improved pharmacokinetic properties. The versatile nature of the this compound scaffold makes it a promising platform for the discovery of new therapeutic agents.

References

- 1. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | C8H13NO3 | CID 853808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Novel Synthesis Routes for 4-Oxo-4-(pyrrolidin-1-yl)butanoic Acid Analogs

Introduction: The Significance of 4-Oxo-4-(pyrrolidin-1-yl)butanoic Acid Analogs in Modern Drug Discovery

The this compound scaffold and its derivatives are of considerable interest to the pharmaceutical and life sciences industries. These molecules serve as versatile building blocks in the synthesis of a wide array of biologically active compounds. The pyrrolidine ring is a common motif in many FDA-approved drugs, contributing to favorable pharmacokinetic properties. This guide provides an in-depth exploration of established and novel synthetic routes to this valuable class of compounds, offering researchers and drug development professionals a comprehensive resource for their synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into the rationale behind various synthetic strategies.

Established Synthetic Routes: A Foundation of Amide Bond Formation

The most conventional and widely practiced methods for the synthesis of this compound and its analogs revolve around the formation of an amide bond between a succinic acid derivative and pyrrolidine. These methods, while established, offer a range of options in terms of starting materials, reaction conditions, and scalability.

Route 1: Acylation of Pyrrolidine with Succinic Anhydride

This is arguably the most direct and atom-economical approach. The reaction proceeds via a nucleophilic attack of the pyrrolidine nitrogen on one of the carbonyl carbons of succinic anhydride, leading to a ring-opening and the formation of the desired succinamic acid.[1]

Reaction Mechanism:

The reaction is initiated by the lone pair of electrons on the nitrogen atom of pyrrolidine acting as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This results in a tetrahedral intermediate, which then collapses, leading to the opening of the anhydride ring and the formation of the carboxylate and an amide. A subsequent proton transfer yields the final this compound.

Experimental Protocol: One-Pot Synthesis

A one-pot approach is often favored for its simplicity and efficiency.

-

Reaction Setup: To a solution of succinic anhydride (1.0 equivalent) in a suitable solvent (e.g., chloroform, ethyl acetate), add pyrrolidine (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

Reaction Progression: The reaction is typically exothermic. The mixture is stirred at room temperature or gently heated (e.g., 70°C in acetic acid) for a specified period (e.g., 2-6 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography. In some cases, washing with a mild acid or base solution can remove unreacted starting materials.[3]

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent can influence the reaction rate and the ease of product isolation. Aprotic solvents like chloroform or ethyl acetate are commonly used. Acetic acid can also be employed and may facilitate the reaction.[2] The solubility of succinic acid and its derivatives in various solvents has been studied and can inform solvent selection for optimal reaction and purification conditions.[4][5]

-

Temperature Control: While the reaction can proceed at room temperature, gentle heating can accelerate the reaction rate. However, excessive heat should be avoided to prevent potential side reactions or degradation of the product.[1]

Troubleshooting:

-

Low Yield: Inadequate mixing can be a factor, especially if the product precipitates. Ensure vigorous stirring. The purity of the starting materials is also crucial.

-

Presence of Succinic Acid in the Product: Unreacted succinic anhydride can hydrolyze to succinic acid. This can be removed by washing the organic extract with a mild base like sodium bicarbonate solution.[3]

Route 2: Amide Coupling of Succinic Acid and Pyrrolidine

An alternative to using succinic anhydride is to start with succinic acid and employ a coupling reagent to facilitate the amide bond formation. This method offers flexibility, especially when using substituted succinic acids that may not readily form anhydrides.

Mechanism of Amide Coupling (Using DCC as an example):

Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent. The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. The amine (pyrrolidine) then attacks this intermediate, forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct.[6]

Experimental Protocol:

-

Activation of Carboxylic Acid: In a flask, dissolve succinic acid (1.0 equivalent) and a coupling reagent such as DCC (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere. The mixture is typically stirred at 0°C for 30-60 minutes.

-

Addition of Amine: Pyrrolidine (1.0 equivalent) is then added to the reaction mixture, and it is allowed to warm to room temperature and stirred for several hours to overnight.

-

Work-up and Purification: The DCU byproduct, being insoluble in most organic solvents, is removed by filtration. The filtrate is then washed with dilute acid and base to remove any unreacted starting materials and byproducts. The organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.

Comparison of Common Coupling Reagents:

| Coupling Reagent | Class | Key Advantages | Key Disadvantages |

| DCC | Carbodiimide | Inexpensive, readily available | Forms insoluble DCU byproduct, can cause racemization |

| EDC | Carbodiimide | Water-soluble byproduct, good for aqueous media | More expensive than DCC |

| HATU/HBTU | Uronium/Aminium Salt | High coupling efficiency, fast reaction rates | Can be allergenic, potential for side reactions |

| PyBOP | Phosphonium Salt | Good for sterically hindered couplings, less hazardous byproducts than BOP | Can be less efficient than uronium salts |

Data compiled from various sources on amide coupling reagents.[7][8]

Safety Precautions for Coupling Reagents:

Many coupling reagents are potent sensitizers and can cause severe allergic reactions, including anaphylaxis.[9] It is crucial to handle these reagents with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, and to work in a well-ventilated fume hood.[10][11][12] Anhydrous 1-hydroxybenzotriazole (HOBt), a common additive, is explosive.[11]

Novel Synthetic Strategies: Expanding the Chemist's Toolkit

While the classical methods are robust, the quest for more efficient, greener, and diverse synthetic routes has led to the development of novel strategies for constructing this compound analogs.

Route 3: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy.[13] The synthesis of pyrrolidinone derivatives, structurally related to the target molecule, has been achieved through MCRs.[14][15]

Conceptual Workflow for MCR Synthesis of Pyrrolidinone Derivatives:

A typical MCR for pyrrolidinone synthesis might involve an aniline, an aldehyde, and a source of the four-carbon backbone, such as diethyl acetylenedicarboxylate, often catalyzed by a mild acid like citric acid and promoted by ultrasound irradiation for faster reaction times and higher yields.[14][15]

Experimental Protocol (Illustrative for Pyrrolidinone Synthesis):

-

Reaction Setup: In a suitable vessel, combine the aniline (1.0 equivalent), aldehyde (1.0 equivalent), and diethyl acetylenedicarboxylate (1.0 equivalent) in a green solvent such as ethanol.

-

Catalyst and Energy Source: Add a catalytic amount of citric acid. The reaction mixture is then subjected to ultrasound irradiation at a specific frequency and power for a short period (e.g., 15-30 minutes).[14]

-

Product Isolation: The product often precipitates out of the reaction mixture upon completion and can be isolated by simple filtration, followed by washing and drying.

While a direct MCR for this compound is not yet widely reported, the development of such a route from simple, readily available starting materials represents a promising area for future research.

Route 4: Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as lipases, can be used to catalyze the formation of amide bonds under mild conditions, often with high yields and without the need for protecting groups or activating agents.[16]

Mechanism of Lipase-Catalyzed Amidation:

Lipases, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of a carboxylic acid and an amine. The reaction proceeds through an acyl-enzyme intermediate, which is then attacked by the amine to form the amide bond and regenerate the enzyme.[16]

Experimental Protocol for Enzymatic Amide Synthesis:

-

Reaction Medium: The carboxylic acid (e.g., succinic acid, 1.0 equivalent) and the amine (e.g., pyrrolidine, 1.0 equivalent) are dissolved in a green solvent like cyclopentyl methyl ether.[16]

-

Biocatalyst and Conditions: Immobilized CALB is added to the mixture, along with molecular sieves to remove the water byproduct and drive the equilibrium towards product formation. The reaction is then agitated at a mild temperature (e.g., 50-70°C) for a set period.[16]

-

Work-up and Purification: The enzyme is removed by filtration and can often be reused. The solvent is evaporated, and the product is typically obtained in high purity without the need for extensive purification.[16]

Advantages of Enzymatic Synthesis:

-

Mild Reaction Conditions: Avoids the use of harsh reagents and high temperatures.

-

High Selectivity: Enzymes can be highly selective, reducing the formation of byproducts.

-

Green Chemistry: Utilizes renewable catalysts and often greener solvents, generating less waste.[16]

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.

Diagram 1: Overview of Synthetic Routes

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpeptidesociety.org [americanpeptidesociety.org]

- 10. acs.org [acs.org]

- 11. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

- 12. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]

- 14. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

Spectroscopic Elucidation of 4-Oxo-4-(pyrrolidin-1-yl)butanoic Acid: An Integrated Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid, a molecule synthesized from the ring-opening reaction of succinic anhydride with pyrrolidine. We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural verification and purity assessment of this compound. This document is designed for researchers, chemists, and drug development professionals, offering not just spectral data interpretation but also the underlying scientific principles and causality behind the analytical methodologies. By integrating predicted data with established spectroscopic principles, this guide serves as a robust reference for the characterization of N-substituted succinamic acid derivatives.

Introduction

This compound (PubChem CID: 853808) is a fascinating example of a simple yet functionally rich organic molecule.[1] It incorporates both a carboxylic acid and a tertiary amide within a flexible aliphatic chain. Its synthesis is a classic nucleophilic acyl substitution reaction where the secondary amine, pyrrolidine, acts as a nucleophile to open the succinic anhydride ring.[2] This reaction is efficient and creates a bifunctional molecule that can be a valuable building block in medicinal chemistry and materials science.

Accurate structural confirmation is the bedrock of chemical research and development. For a molecule like this, where isomeric possibilities are limited but functional group interplay is key, a multi-pronged spectroscopic approach is non-negotiable. This guide will walk through the theoretical and practical aspects of using NMR, IR, and MS to create a complete and unambiguous spectroscopic profile of the target molecule.

Molecular Structure and Functional Groups

The structure contains two key functional groups that define its chemical character and spectroscopic signature: a terminal carboxylic acid (-COOH) and a tertiary amide formed from the pyrrolidine nitrogen. The aliphatic backbone consists of two methylene groups.

Below is the molecular structure with atom numbering for unambiguous assignment in the subsequent NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural map can be assembled.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable acid proton is observed.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard experiments include a quantitative ¹H spectrum, a broadband proton-decoupled ¹³C spectrum, and potentially 2D experiments like COSY and HSQC for definitive assignments.

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to show five distinct signals, plus a broad signal for the carboxylic acid proton. The pyrrolidine ring protons are diastereotopic due to the chiral center created by the amide nitrogen's rotational barrier, but at room temperature, they may appear as broadened triplets.

| Proton(s) (Atom No.) | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| -COOH | 10.0 - 12.0 | broad singlet | 1H | Exchangeable acidic proton, highly deshielded. Position is solvent and concentration dependent. |

| H6, H9 | ~3.45 | triplet | 4H | Protons on carbons adjacent to the amide nitrogen (N5). Deshielded by the electronegative nitrogen. |

| H2 | ~2.75 | triplet | 2H | Methylene protons adjacent to the amide carbonyl (C4). Deshielded by the carbonyl's inductive effect. |

| H3 | ~2.50 | triplet | 2H | Methylene protons adjacent to the carboxylic acid carbonyl (C1). Less deshielded than H2. |

| H7, H8 | ~1.90 | quintet (multiplet) | 4H | Methylene protons on the β-carbons of the pyrrolidine ring. Least deshielded aliphatic protons. |

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum should display six unique carbon signals, as the symmetry of the pyrrolidine ring is maintained.

| Carbon (Atom No.) | Predicted δ (ppm) | Justification |

| C1 (Carboxylic Acid C=O) | ~178 | Highly deshielded carbonyl carbon of the carboxylic acid functional group.[3] |

| C4 (Amide C=O) | ~172 | Deshielded carbonyl carbon of the tertiary amide. Typically shifted slightly upfield compared to an acid carbonyl. |

| C6, C9 (α-Pyrrolidine) | ~46 | Carbons directly bonded to the amide nitrogen. The electronegativity of nitrogen causes a significant downfield shift. |

| C2 | ~32 | Methylene carbon adjacent to the amide carbonyl. |

| C3 | ~29 | Methylene carbon adjacent to the carboxylic acid carbonyl. |

| C7, C8 (β-Pyrrolidine) | ~25 | Aliphatic carbons in the pyrrolidine ring, furthest from the nitrogen atom, showing the least deshielding. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. For this molecule, the key is to distinguish the two different carbonyl groups and identify the carboxylic acid's hydroxyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

Predicted IR Spectral Interpretation

The IR spectrum will be dominated by features from the carboxylic acid and amide groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Description |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, very broad | This is the hallmark of a hydrogen-bonded carboxylic acid dimer. This broad absorption often overlaps with C-H stretches.[4] |

| 2850-2960 | C-H stretch (Aliphatic) | Medium | Stretching vibrations of the methylene groups in the backbone and pyrrolidine ring. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, sharp | The carbonyl stretch of the carboxylic acid group. This frequency is typical for saturated aliphatic acids.[5] |

| ~1640 | C=O stretch (Tertiary Amide) | Strong, sharp | The amide carbonyl stretch. Resonance with the nitrogen lone pair weakens the C=O bond, lowering its vibrational frequency compared to the acid carbonyl. This distinct separation of carbonyl peaks is a key diagnostic feature.[6][7] |

| 1000-1300 | C-O stretch & C-N stretch | Medium | Region where single bond stretches for C-O (from the acid) and C-N (from the amide) are expected. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, minimizing premature fragmentation and allowing for clear observation of the molecular ion.

Experimental Workflow: ESI-MS

The overall workflow integrates sample preparation, ionization, mass analysis, and data interpretation to confirm the identity and structure of the target molecule.

Predicted Fragmentation Analysis

The molecular weight of C₈H₁₃NO₃ is 171.19 g/mol . In ESI-MS, we expect to observe protonated or deprotonated molecular ions.

-

Positive Mode (ESI+): [M+H]⁺ at m/z 172.09

-

Negative Mode (ESI-): [M-H]⁻ at m/z 170.08

Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely proceed through characteristic losses related to its functional groups. The amide bond and the carboxylic acid moiety are the most probable sites of fragmentation.

-

Loss of Water: A common initial loss from the carboxylic acid group to form an acylium ion (m/z 154.08).

-

Decarboxylation: Subsequent loss of carbon dioxide from the acylium ion can occur (m/z 110.09).

-

Amide Bond Cleavage: A highly characteristic fragmentation would be the cleavage of the C4-N5 bond, leading to the formation of a stable pyrrolidine iminium ion (m/z 70.06), which is a strong indicator of the pyrrolidine substructure.[8]

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all three methods:

-

MS confirms the molecular weight (171.19 g/mol ) and the presence of the pyrrolidine ring (fragment at m/z 70).

-

IR confirms the presence of both a carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹) and an amide (C=O at ~1640 cm⁻¹). The absence of an N-H stretch confirms the amide is tertiary.

-

NMR provides the final, detailed map. It confirms the 2:2 ratio of the methylene groups in the butanoic acid backbone and the 4:4 ratio of the α and β protons in the pyrrolidine ring, and the presence of two distinct carbonyl carbons.

Together, these techniques provide an irrefutable confirmation of the structure of this compound, leaving no room for ambiguity.

Conclusion

The structural elucidation of this compound is a straightforward yet illustrative exercise in modern analytical chemistry. Through the systematic application and interpretation of NMR, IR, and MS, every structural feature of the molecule can be confirmed. The distinct spectroscopic signatures—the dual carbonyl bands in the IR, the specific chemical shifts in the NMR, and the characteristic fragmentation pattern in the MS—combine to form a unique molecular fingerprint. This guide provides the foundational knowledge and predictive data necessary for any scientist working with this compound or its structural analogs, ensuring both identity and quality in their research endeavors.

References

- 1. This compound | C8H13NO3 | CID 853808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254) [hmdb.ca]

- 3. spectrabase.com [spectrabase.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide on the Physicochemical Properties of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a molecule's physicochemical properties is paramount. These fundamental characteristics govern a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical overview of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid, a compound of increasing interest in medicinal chemistry. Our objective is to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively harness the potential of this molecule.

I. Core Molecular and Physicochemical Profile

This compound is a dicarboxylic acid derivative featuring a pyrrolidine ring. This unique structural arrangement imparts a specific set of physicochemical properties that are critical for its application in drug development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| CAS Number | 69338-35-8 | [2] |

| Predicted pKa | 3.76 ± 0.10 | [3] |

| Predicted Boiling Point | 371.0 ± 25.0 °C | [3] |

| Predicted Density | 1.227 ± 0.06 g/cm³ | [3] |

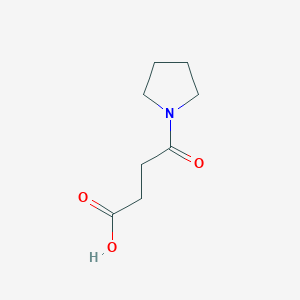

Structural Representation

The chemical structure of this compound is foundational to understanding its properties.

Caption: Chemical structure of this compound.

II. Synthesis and Purification: A Protocol Driven by Logic

The synthesis of this compound is a critical step that dictates the purity and yield of the final compound. A common and efficient method involves the acylation of pyrrolidine with succinic anhydride.

Experimental Protocol: Synthesis

-

Reaction Setup: In a well-ventilated fume hood, dissolve succinic anhydride in a suitable aprotic solvent, such as tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer. The choice of an aprotic solvent is crucial to prevent hydrolysis of the anhydride.

-

Nucleophilic Addition: Cool the solution to 0°C using an ice bath. Slowly add an equimolar amount of pyrrolidine dropwise to the stirred solution. This controlled addition is necessary to manage the exothermic nature of the reaction and minimize side-product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild acidic solution (e.g., 1M HCl) to remove any unreacted pyrrolidine, followed by a brine wash to remove any remaining aqueous impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Workflow for Synthesis and Purification

Caption: A streamlined workflow for the synthesis and purification of this compound.

III. Spectroscopic and Analytical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed. A suite of spectroscopic and analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons and the methylene protons of the butanoic acid chain. The carbon NMR will confirm the presence of the carbonyl carbons of the amide and carboxylic acid, as well as the aliphatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing a definitive confirmation of its elemental composition.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. Expect to observe strong absorption bands corresponding to the C=O stretch of the carboxylic acid and the amide, as well as the broad O-H stretch of the carboxylic acid.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A well-developed HPLC method can separate the target molecule from any starting materials, byproducts, or other impurities.

IV. Significance in Drug Development

The physicochemical properties of this compound have profound implications for its potential as a therapeutic agent.

-

Solubility: The presence of both a polar carboxylic acid group and a more nonpolar pyrrolidine ring suggests a balanced solubility profile. It is expected to be soluble in polar organic solvents and have some aqueous solubility.[3] This is a favorable characteristic for drug candidates, as it can influence both formulation and bioavailability.

-

Acidity (pKa): The predicted pKa of approximately 3.76 indicates that the carboxylic acid will be ionized at physiological pH.[3] This is a critical factor for receptor binding, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.

V. Conclusion

A thorough understanding and meticulous experimental determination of the physicochemical properties of this compound are non-negotiable for any research and development program involving this compound. The data and protocols presented in this guide serve as a robust foundation for scientists and researchers, enabling them to make informed decisions and accelerate their progress in the multifaceted field of drug development.

VI. References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

PrepChem.com. (n.d.). Synthesis of 4-oxo-4-(2-oxo-1-pyrrolidinyl)butyric acid. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 4-oxo-4-[4-(pyrrolidin-1-ylsulfonyl)anilino]butanoic acid. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 4-OXO-4-PYRROLIDIN-1-YL-BUTYRIC ACID. Retrieved from --INVALID-LINK--

-

ChemBK. (2024, April 9). (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID. Retrieved from --INVALID-LINK--

-

BLDpharm. (n.d.). 69338-35-8|this compound. Retrieved from --INVALID-LINK--

-

CROCHEM. (n.d.). 4-oxo-butyric acid CAS:49612-25-1 manufacturer & supplier. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 4-(2-Oxopyrrolidin-1-yl)butanoic acid. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

References

A Strategic Roadmap for Investigating 4-Oxo-4-(pyrrolidin-1-yl)butanoic Acid as a Novel GABAergic Modulator

An In-Depth Technical Guide for the Scientific Community

Preamble: Charting the Unexplored Territory of a Potential GABA Analog

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mammalian central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Its receptors and transporters are validated therapeutic targets for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2] Consequently, the discovery and characterization of novel GABA analogs remain a cornerstone of modern neuropharmacology.

This guide focuses on 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid , a compound whose structural features suggest a potential interaction with the GABAergic system. However, its mechanism of action is not established in the public scientific literature. Therefore, this document deviates from a traditional review and instead presents a comprehensive, field-proven strategic workflow for its investigation. We will proceed from foundational chemical principles to detailed in vitro and in vivo validation, providing the rationale and step-by-step protocols necessary to rigorously characterize its potential as a GABA analog. This guide is designed for researchers, scientists, and drug development professionals seeking to elucidate the neuropharmacological profile of this and other novel chemical entities.

Part 1: Foundational Analysis and Chemical Strategy

Before embarking on biological assays, a thorough understanding of the molecule's structure and a reliable synthetic route are paramount. This foundational work provides the material basis for all subsequent experiments and offers initial hypotheses about its biological targets.

Structural Analogy to GABA and Related Ligands

The structure of this compound contains a butanoic acid moiety, which shares a four-carbon backbone with GABA. This feature is a common starting point for GABA analog design. The pyrrolidine ring introduces a constrained cyclic amine, a motif present in known inhibitors of GABA transporters (GATs).[3][4] This structural comparison immediately suggests three primary hypothetical mechanisms:

-

Direct Receptor Agonism/Antagonism: The molecule could mimic GABA's conformation to bind directly to GABA-A or GABA-B receptors.

-

GABA Reuptake Inhibition: The pyrrolidine structure may confer affinity for one or more of the GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1).

-

Enzyme Inhibition: The compound could potentially inhibit GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism.

Caption: Structural relationship of the target compound to GABA and GAT inhibitors.

Proposed Synthesis Protocol

A reliable supply of the compound is essential. While various methods exist for synthesizing 4-oxo-butanoic acid derivatives, a common and effective approach involves the reaction of a suitable amine with succinic anhydride.[5]

Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Nucleophilic Addition: Cool the solution to 0°C using an ice bath. Add pyrrolidine (1.1 eq) dropwise to the stirred solution. The addition is exothermic and should be controlled to maintain the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (succinic anhydride) is consumed.

-

Workup: Upon completion, acidify the reaction mixture with 1M HCl. The product will precipitate or can be extracted into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography to yield the final white solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Characterization: Pinpointing the Molecular Target

With the compound synthesized and characterized, the next phase is to systematically determine its interaction with the primary components of the GABAergic system. The workflow proceeds from binding affinity to functional consequences.

Caption: Experimental workflow for in vitro mechanistic studies.

GABA Receptor Binding Assays

Causality: The first critical question is whether the compound physically interacts with GABA receptors. Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor site.[6]

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare synaptic membranes from whole rat brain or from HEK293 cells expressing specific recombinant GABA-A or GABA-B receptor subunits.

-

Assay Setup: In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]muscimol for GABA-A sites, [³H]baclofen for GABA-B sites).[7]

-

Competition: Add increasing concentrations of the test compound (this compound) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known unlabeled ligand, e.g., GABA).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity (Ki)

| Target | Radioligand | Ki (μM) |

|---|---|---|

| GABA-A Receptor | [³H]Muscimol | TBD |

| GABA-B Receptor | [³H]Baclofen | TBD |

GABA Transporter (GAT) Inhibition Assay

Causality: Given the pyrrolidine motif, assessing inhibition of GABA reuptake is a logical and critical step.[3] This assay measures the functional consequence of binding to GABA transporters.

Protocol: [³H]GABA Uptake Assay

-

System Preparation: Use primary cultured neurons, synaptosomes isolated from brain tissue, or cell lines stably expressing individual GAT subtypes (GAT-1, -2, -3, BGT-1).

-

Pre-incubation: Pre-incubate the cells/synaptosomes with increasing concentrations of the test compound for 10-15 minutes at 37°C.

-

Uptake Initiation: Add a low concentration of [³H]GABA to initiate the uptake process.

-

Uptake Termination: After a short period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of [³H]GABA uptake at each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: GAT Inhibition (IC₅₀)

| Target | IC₅₀ (μM) |

|---|---|

| GAT-1 | TBD |

| GAT-2 | TBD |

| GAT-3 | TBD |

| BGT-1 | TBD |

Functional Characterization via Electrophysiology

Causality: A binding event does not reveal the functional outcome. Electrophysiology is essential to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or a positive/negative allosteric modulator (enhances/dampens the effect of GABA).[8]

Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the subunits of the desired GABA-A receptor (e.g., α1β2γ2).

-

Recording Setup: After 2-4 days of expression, place an oocyte in a recording chamber under a two-electrode voltage clamp (holding potential typically -60 to -80 mV).

-

Agonist Test: Perfuse the oocyte with increasing concentrations of the test compound alone to see if it elicits an inward chloride current, which would indicate agonist activity.

-

Antagonist Test: Co-apply a known concentration of GABA (e.g., the EC₅₀) with increasing concentrations of the test compound to see if it reduces the GABA-evoked current, indicating competitive or non-competitive antagonism.

-

Modulator Test: Co-apply a low, threshold concentration of GABA (e.g., the EC₅-EC₁₀) with the test compound to see if it potentiates the GABA-evoked current, indicating positive allosteric modulation.

-

Data Analysis: Generate dose-response curves to calculate key parameters like EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Caption: Simplified signaling pathways for GABA-A and GABA-B receptors.

Part 3: In Vivo Validation and Preclinical Assessment

Positive in vitro results must be translated to a living system. In vivo studies assess the compound's physiological effects, behavioral outcomes, and its pharmacokinetic profile, including its ability to cross the blood-brain barrier.

Behavioral Pharmacology

Causality: If the compound enhances GABAergic signaling, it should produce predictable behavioral effects in validated animal models. The choice of model depends on the specific in vitro mechanism.

-

For Anticonvulsant Activity (GABA-A PAMs, GAT-1 inhibitors):

-

Model: Pentylenetetrazol (PTZ) or maximal electroshock (MES)-induced seizure models in rodents.

-

Methodology: Administer the test compound via a relevant route (e.g., intraperitoneal, oral). After a set pre-treatment time, induce seizures with PTZ or MES. Measure the latency to seizure onset and the severity score.

-

-

For Anxiolytic Activity (GABA-A PAMs):

-

Model: Elevated Plus Maze (EPM) or Light-Dark Box test.

-

Methodology: After compound administration, place the animal in the apparatus and record the time spent in the open arms (EPM) or light chamber, which is indicative of reduced anxiety.

-

-

For Analgesic Activity (GABA-B agonists, GAT inhibitors):

-

Model: Hot Plate Test or von Frey filaments for neuropathic pain models.

-

Methodology: Measure the animal's pain threshold (e.g., latency to lick a paw on a hot plate) before and after compound administration.

-

Pharmacokinetic (PK) Profile

Causality: For a CNS-active drug, reaching the target in the brain is non-negotiable. A PK study determines if the compound is absorbed, distributed to the brain, and how long it remains at a potentially therapeutic concentration.

Protocol: Rodent Pharmacokinetic Study

-

Compound Administration: Administer a single dose of the compound to a cohort of rats or mice via intravenous (IV) and oral (PO) routes.

-

Sample Collection: At designated time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples. For CNS penetration, a separate cohort is used where both blood and brain tissue are collected at each time point.

-

Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.

-

Bioanalysis: Extract the compound from the plasma and brain homogenates and quantify its concentration using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the concentration-time profiles. Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), oral bioavailability, and the brain-to-plasma concentration ratio.

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | Route | Value |

|---|---|---|

| Half-life (t₁/₂) | IV / PO | TBD |

| Cₘₐₓ | PO | TBD |

| Tₘₐₓ | PO | TBD |

| Bioavailability (%) | PO | TBD |

| Brain/Plasma Ratio @ Tₘₐₓ | PO | TBD |

Conclusion and Path Forward

This document outlines a rigorous, multi-stage research plan to systematically investigate the mechanism of action of this compound as a potential GABA analog. By progressing logically from chemical synthesis and in vitro target screening to functional electrophysiology and in vivo behavioral and pharmacokinetic studies, this workflow provides a self-validating system to elucidate its neuropharmacological profile. The data generated will definitively determine if the compound interacts with the GABAergic system and through which specific mechanism—be it receptor modulation, reuptake inhibition, or another unforeseen pathway. The results of this comprehensive evaluation will form the basis for any further preclinical and clinical development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Action of analogues on ?-aminobutyric acid recognition sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its prevalence in biologically active molecules stems from its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability.[1] When incorporated into a butanoic acid framework, the resulting 4-oxo-4-(pyrrolidin-1-yl)butanoic acid and its analogs present a versatile scaffold for therapeutic innovation. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of this important class of compounds, with a focus on providing actionable insights for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development. These properties influence its solubility, membrane permeability, and interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C8H13NO3 | |

| Molecular Weight | 171.19 g/mol | PubChem |

| XLogP3-AA | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 171.089543 g/mol | PubChem |

| Topological Polar Surface Area | 57.6 Ų | PubChem |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the nucleophilic acyl substitution reaction between succinic anhydride and pyrrolidine. This reaction is a classic example of ring-opening of an anhydride by an amine.

Reaction Pathway

The synthesis proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of pyrrolidine on one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a carboxylate and an amide functional group. Subsequent protonation of the carboxylate during workup yields the final product.

Caption: Reaction of Succinic Anhydride with Pyrrolidine.

Experimental Protocol: Synthesis of this compound

This protocol provides a general method for the synthesis of the title compound. Optimization of reaction conditions such as solvent and temperature may be necessary to achieve higher yields.[2]

Materials:

-

Succinic anhydride

-

Pyrrolidine

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous diethyl ether.

-

Addition of Pyrrolidine: While stirring the solution at room temperature, slowly add pyrrolidine (1.0 equivalent) dropwise. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 1M HCl to remove any unreacted pyrrolidine.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation:

-

Filter off the sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Spectroscopic Characterization

Confirmation of the structure of the synthesized this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

1.80-2.00 (m, 4H): Methylene protons of the pyrrolidine ring (CH₂ -CH₂ ).

-

2.50-2.70 (t, 2H): Methylene protons adjacent to the carboxylic acid group (CH₂ -COOH).

-

2.70-2.90 (t, 2H): Methylene protons adjacent to the amide carbonyl group (CH₂ -C=O).

-

3.40-3.60 (t, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom (N-CH₂ ).

-

12.0 (s, 1H): Carboxylic acid proton (-COOH ). This peak is often broad and may exchange with D₂O.[3]

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

24.0, 26.0: Pyrrolidine ring carbons.

-

29.0, 31.0: Butanoic acid chain carbons.

-

45.0, 46.0: Pyrrolidine ring carbons adjacent to the nitrogen.

-

172.0: Amide carbonyl carbon.

-

178.0: Carboxylic acid carbonyl carbon.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

~1640 cm⁻¹: C=O stretching of the tertiary amide.

-

~1710 cm⁻¹: C=O stretching of the carboxylic acid.

-

2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, indicative of hydrogen bonding.[4]

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (m/z):

-

[M+H]⁺: 172.0974

-

[M-H]⁻: 170.0817

-

Biological Activities and Potential Applications

While direct biological studies on this compound are not extensively reported, the structural motifs present in this compound are found in a wide range of biologically active molecules. This suggests a high potential for this scaffold in drug discovery.

Anticancer Potential

Numerous derivatives of pyrrolidine and butanoic acid have demonstrated significant anticancer activity.[1][5] For instance, certain 5-oxopyrrolidine derivatives have shown promising results against lung cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation. The this compound core can serve as a starting point for the synthesis of novel anticancer agents.

Caption: Drug discovery workflow for anticancer agents.

Anti-inflammatory and Analgesic Properties

Derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid containing a piperazine moiety have exhibited notable anti-inflammatory and analgesic effects in animal models.[6][7] This suggests that the butanoic acid backbone coupled with a heterocyclic amine can modulate inflammatory pathways. Further investigation into pyrrolidine-containing analogs is warranted to explore their potential in treating inflammatory conditions and pain.

Antimicrobial Activity

The pyrrolidine scaffold is present in various natural and synthetic antimicrobial agents.[1] The development of novel 5-oxopyrrolidine derivatives has yielded compounds with promising activity against multidrug-resistant bacteria, including Staphylococcus aureus.[5] The this compound structure provides a template for the design of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the presence of key pharmacophoric features make it an attractive starting point for the development of novel therapeutic agents. While direct biological data for the parent compound is limited, the extensive research on related pyrrolidine and butanoic acid derivatives strongly suggests its potential in oncology, inflammation, and infectious diseases.

Future research should focus on the systematic biological evaluation of this compound and the generation of diverse chemical libraries based on this core structure. Elucidation of the structure-activity relationships of these derivatives will be crucial for the rational design of potent and selective drug candidates. The insights provided in this guide aim to facilitate and inspire further exploration of this promising chemical space.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-OXO-4-PYRROLIDIN-1-YL-BUTYRIC ACID(69338-35-8) 1H NMR [m.chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Neuroprotective Potential of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid

Foreword: Charting a Course for Novel Neurotherapeutics

The relentless progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases necessitates a continuous and innovative approach to drug discovery. While the etiological complexities of these conditions present significant challenges, the exploration of novel chemical entities with the potential to preserve neuronal integrity remains a cornerstone of modern neuroscience research. This guide focuses on a compound of emerging interest: 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid. Although direct neuroprotective actions of this specific molecule are not yet extensively documented, its structural motifs suggest plausible interactions with biological pathways relevant to neuronal survival.

This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide to systematically investigate the neuroprotective potential of this compound. We will delve into the rationale behind experimental designs, from initial in vitro screening to more complex mechanistic studies, providing a logical framework for a thorough and scientifically rigorous evaluation. Our approach is grounded in the principles of causality, ensuring that each proposed step builds upon the last to construct a coherent and compelling body of evidence.

Compound Profile: this compound

Before embarking on an extensive experimental cascade, a thorough understanding of the test article is paramount.

Chemical Structure and Properties:

The structure features a pyrrolidine ring, a common moiety in many biologically active compounds, and a butanoic acid chain. This combination warrants investigation into its potential as a neuroprotective agent. While this specific molecule is not extensively studied, related structures have shown activity in the central nervous system. For instance, "(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid" is a known metabolite of the anti-convulsant drug Levetiracetam, suggesting that this chemical scaffold can interact with neurological targets[3][4][5].

Synthesis:

The synthesis of novel this compound derivatives has been described in the literature in the context of creating anti-inflammatory and analgesic agents[6]. A common synthetic route involves the reaction of a substituted piperazine with a suitable anhydride to yield the desired butanoic acid derivative. While the exact synthesis for the parent compound is not detailed in the provided search results, established methods for creating similar structures are available[6][7].

A Phased Approach to Investigating Neuroprotective Efficacy

A tiered experimental approach is recommended, beginning with high-throughput in vitro assays to establish basic neuroprotective activity and progressing to more detailed mechanistic and in vivo studies.

Phase 1: Foundational In Vitro Screening

The initial phase aims to answer a critical question: Does this compound exhibit a protective effect on neurons in a controlled, artificial environment?

Experimental Workflow for In Vitro Neuroprotection Assays:

Caption: A typical workflow for in vitro neuroprotection screening.

Detailed Protocols:

-

Cell Line Selection: The human neuroblastoma cell line SH-SY5Y is a pragmatic first choice due to its neuronal characteristics and ease of culture[8][9]. For more biologically relevant data, primary cortical neurons can be used, although they are more challenging to maintain.

-

Induction of Neurotoxicity: To model neurodegenerative processes, various toxins can be employed:

-

6-hydroxydopamine (6-OHDA): Induces oxidative stress and is a common model for Parkinson's disease[9].

-

Hydrogen peroxide (H₂O₂): A direct inducer of oxidative stress[10].

-

MPP+: A neurotoxin that inhibits complex I of the mitochondrial electron transport chain, also used in Parkinson's disease models[11].

-

-

Assessment of Neuroprotection:

-

Cell Viability Assays: The MTT assay measures mitochondrial metabolic activity, providing an indication of viable cells[11]. The Neutral Red uptake assay assesses lysosomal integrity[11]. A dose-dependent increase in cell viability in the presence of the compound and toxin would be the first positive signal.

-

Reactive Oxygen Species (ROS) Measurement: Oxidative stress is a common pathway in neurodegeneration[11]. The DCFH-DA assay can quantify intracellular ROS levels. A reduction in ROS by the test compound would suggest an antioxidant mechanism.

-

Apoptosis Assays: Apoptosis, or programmed cell death, is a key feature of neurodegenerative diseases. Measuring the activity of executioner caspases (caspase-3 and -7) or using Annexin V staining can quantify the extent of apoptosis[9].

-

Data Presentation:

| Parameter | Control | Toxin Only | Toxin + Compound (Low Dose) | Toxin + Compound (Med Dose) | Toxin + Compound (High Dose) |

| Cell Viability (%) | 100 | 50 | 65 | 80 | 95 |

| ROS Levels (RFU) | 1000 | 5000 | 3500 | 2000 | 1200 |

| Caspase-3/7 Activity | Low | High | Moderate | Low | Very Low |

Phase 2: Elucidating the Mechanism of Action

Positive results from the initial screening warrant a deeper investigation into how this compound exerts its neuroprotective effects.

Potential Signaling Pathways to Investigate:

Based on common neuroprotective mechanisms, the following pathways should be prioritized for investigation:

Caption: Potential neuroprotective signaling pathways for investigation.

Experimental Approaches for Mechanistic Studies:

-

Western Blotting: To quantify the expression levels of key proteins in the proposed pathways, such as Nrf2, HO-1, phosphorylated Akt (p-Akt), and total Akt[9]. An increase in Nrf2, HO-1, and the p-Akt/Akt ratio would provide strong evidence for the involvement of these pathways.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of inflammatory cytokines, such as IL-1β, in the cell culture supernatant. A reduction in pro-inflammatory cytokines would suggest an anti-inflammatory mechanism. The inhibition of caspase-1, which is responsible for the maturation of IL-1β, could be a potential target, as seen with other pyrrolidine derivatives like VX-765[12].

-

Use of Specific Inhibitors: To confirm the involvement of a particular pathway, experiments can be repeated in the presence of a known inhibitor of that pathway (e.g., a PI3K inhibitor). The abrogation of the neuroprotective effect by the inhibitor would provide strong evidence for the pathway's role.

Phase 3: Validation in In Vivo Models

While in vitro data is crucial for initial screening and mechanistic insights, the ultimate test of a neuroprotective compound lies in its efficacy in a living organism.

Selection of Animal Models:

The choice of animal model depends on the specific neurodegenerative disease being targeted. Common models include:

-

Rodent models of Parkinson's Disease: Unilateral injection of 6-OHDA or systemic administration of MPTP in mice or rats to induce dopaminergic neurodegeneration[13].

-

Rodent models of Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations, which develop amyloid plaques and cognitive deficits[14][15].

-

Models for other neurodegenerative diseases: A variety of genetic and toxin-induced models exist for conditions like Huntington's disease and amyotrophic lateral sclerosis (ALS)[14][16][17].

Assessment of In Vivo Efficacy:

-

Behavioral Tests: To assess functional outcomes, such as motor coordination (rotarod test), cognitive function (Morris water maze), and anxiety levels (elevated plus maze).

-

Histological Analysis: Post-mortem analysis of brain tissue to quantify neuronal loss, protein aggregation (e.g., amyloid plaques, neurofibrillary tangles), and markers of neuroinflammation (e.g., microglial activation).

-

Biochemical Assays: Measurement of neurotransmitter levels, oxidative stress markers, and inflammatory cytokines in brain tissue.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential neuroprotective agent. By following a logical progression from in vitro screening to in vivo validation and mechanistic studies, researchers can build a robust data package to support the further development of this compound. The journey from a novel chemical entity to a clinically viable therapeutic is long and arduous, but a methodical and well-reasoned approach, as outlined here, is the most effective way to navigate this complex path. The potential for this and similar molecules to address the significant unmet medical need in neurodegenerative diseases makes this a worthy and critical endeavor.

References

- 1. This compound | C8H13NO3 | CID 853808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 69338-35-8|this compound|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. 102849-49-0 CAS MSDS ((2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 9. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies [mdpi.com]